4-(Acryloyloxy)butyl 2-methylprop-2-enoate
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Overview
Description
4-(Acryloyloxy)butyl 2-methylprop-2-enoate is a chemical compound belonging to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by the presence of vinyl groups, which are two carbon atoms double-bonded to each other and directly attached to the carbonyl carbon of the ester group .
Preparation Methods
The synthesis of 4-(Acryloyloxy)butyl 2-methylprop-2-enoate typically involves the esterification of acrylic acid with butanol. This reaction is catalyzed by acids and often requires the removal of water to drive the reaction to completion. Industrial production methods may involve continuous processes with the use of polymerization inhibitors such as hydroquinone to prevent unwanted polymerization during the synthesis .
Chemical Reactions Analysis
4-(Acryloyloxy)butyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: The vinyl groups in the compound make it susceptible to polymerization, forming high molecular weight polymers.
Esterification and Transesterification: The ester groups can undergo reactions with alcohols or amines, leading to the formation of new esters or amides.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Scientific Research Applications
4-(Acryloyloxy)butyl 2-methylprop-2-enoate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biology and Medicine: The compound is used in the development of biomedical materials such as contact lenses and bone cements due to its biocompatibility and mechanical properties.
Mechanism of Action
The mechanism of action of 4-(Acryloyloxy)butyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization. The vinyl groups in the compound react with initiators to form free radicals, which then propagate to form long polymer chains. This polymerization process is crucial for its applications in creating various polymeric materials .
Comparison with Similar Compounds
4-(Acryloyloxy)butyl 2-methylprop-2-enoate can be compared with other acrylates such as butyl acrylate and 2-ethylhexyl acrylate. While all these compounds share similar polymerization properties, this compound is unique due to its specific ester structure, which imparts distinct mechanical and chemical properties to the resulting polymers .
Similar Compounds
- Butyl acrylate
- 2-Ethylhexyl acrylate
- Methyl methacrylate
Properties
CAS No. |
210967-81-0 |
---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-prop-2-enoyloxybutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H16O4/c1-4-10(12)14-7-5-6-8-15-11(13)9(2)3/h4H,1-2,5-8H2,3H3 |
InChI Key |
BEXZDGOYQDOBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCOC(=O)C=C |
Origin of Product |
United States |
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